molecular formula C28H33NO3S2 B453310 propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate

propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B453310
M. Wt: 495.7g/mol
InChI Key: KNMBINADGPRGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C28H33NO3S2

Molecular Weight

495.7g/mol

IUPAC Name

propyl 4-(4-tert-butylphenyl)-5-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C28H33NO3S2/c1-6-15-32-27(31)24-23(18-11-13-19(14-12-18)28(3,4)5)17(2)34-26(24)29-25(30)21-16-33-22-10-8-7-9-20(21)22/h11-14,16H,6-10,15H2,1-5H3,(H,29,30)

InChI Key

KNMBINADGPRGPF-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CSC4=C3CCCC4

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CSC4=C3CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene core, followed by the introduction of the tert-butylphenyl and benzothiophenylcarbonyl groups. The final step involves the esterification of the carboxylate group with propanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4′-Di-tert-butylbiphenyl: This compound shares the tert-butylphenyl group but lacks the thiophene and benzothiophenylcarbonyl groups.

    p-tert-Butylphenol: Similar in having the tert-butylphenyl group, but it is a simpler molecule without the additional functional groups present in the target compound.

Uniqueness

propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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